4-[2-(3-Oxobutyl)phenyl]butanenitrile
Description
4-[2-(3-Oxobutyl)phenyl]butanenitrile is a nitrile-containing organic compound with a phenyl group substituted at the second carbon of a butanenitrile backbone. The phenyl group is further modified with a 3-oxobutyl chain, introducing a ketone functionality. Nitriles are versatile intermediates in organic synthesis due to their reactivity, particularly in cyclization and nucleophilic addition reactions .
Properties
CAS No. |
65349-65-7 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
4-[2-(3-oxobutyl)phenyl]butanenitrile |
InChI |
InChI=1S/C14H17NO/c1-12(16)9-10-14-7-3-2-6-13(14)8-4-5-11-15/h2-3,6-7H,4-5,8-10H2,1H3 |
InChI Key |
STPXZTJXTRZGLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC=CC=C1CCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s nitrile group and substituted phenyl motif are shared with several analogs, but variations in substituents and functional groups lead to distinct properties:
Key Observations :
- Functional Group Impact : Replacing the nitrile with esters (e.g., cuelure, melolure) shifts utility toward insect lures due to increased volatility . Nitriles, however, offer greater synthetic versatility for cyclization or functionalization .
- Substituent Effects : Halogenated phenyl groups (e.g., Cl in RH-6467, F in trifluoro derivatives) enhance electronegativity and stability, which may improve pesticidal activity or resistance to degradation .
- Ketone Positioning : The 3-oxobutyl chain in the target compound vs. 3-oxo groups in other nitriles (e.g., ) influences conformational flexibility and reactivity in cyclization reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
